molecular formula C12H17N3O2S B1319519 Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate CAS No. 365996-86-7

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Cat. No.: B1319519
CAS No.: 365996-86-7
M. Wt: 267.35 g/mol
InChI Key: WYPNWMDBICFBAM-UHFFFAOYSA-N
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Description

Core Pyrrolo[3,4-D]pyrimidine Scaffold Configuration Analysis

The pyrrolo[3,4-d]pyrimidine scaffold represents a bicyclic heterocyclic system formed through the fusion of a pyrrole ring with a pyrimidine ring in a specific geometric arrangement. In the [3,4-d] configuration, the pyrrole ring is attached to the pyrimidine ring at positions 3 and 4, creating a rigid planar structure that significantly influences the compound's chemical reactivity and biological activity. This particular ring fusion pattern differs fundamentally from other pyrrolopyrimidine isomers, such as the [2,3-d] and [3,2-d] variants, in terms of nitrogen positioning and electronic distribution across the bicyclic framework.

The structural rigidity of the pyrrolo[3,4-d]pyrimidine core is enhanced by the extensive conjugation throughout the bicyclic system, which contributes to its stability and unique electronic properties. Research has demonstrated that this scaffold configuration provides an optimal framework for molecular recognition events, particularly in enzyme-substrate interactions and protein binding scenarios. The nitrogen atoms within the pyrimidine ring serve as hydrogen bond acceptors, while the pyrrole nitrogen can function as either a hydrogen bond donor or acceptor depending on its substitution pattern and protonation state.

The geometric constraints imposed by the [3,4-d] ring fusion create specific spatial orientations for substituents attached to the scaffold. This spatial arrangement is particularly important for understanding the three-dimensional structure-activity relationships of compounds based on this core. Studies utilizing X-ray crystallography and computational modeling have revealed that the pyrrolo[3,4-d]pyrimidine system maintains a planar conformation with minimal deviation from planarity, which is crucial for its biological activity and intermolecular interactions.

The electronic distribution within the pyrrolo[3,4-d]pyrimidine scaffold shows distinctive patterns that influence both chemical reactivity and biological activity. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, while the electron-rich pyrrole component can participate in electrophilic aromatic substitution reactions. This dual reactivity profile enables diverse chemical modifications and functionalization strategies that are essential for structure-activity relationship studies and lead compound optimization.

Properties

IUPAC Name

tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPNWMDBICFBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593815
Record name tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365996-86-7
Record name tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Summary

The synthesis generally proceeds through the following key stages:

Detailed Stepwise Procedure

Step Description Reagents/Conditions Yield Range Notes/References
1. Boc Protection of Amino Group Reaction of pyrimidine precursor with tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as catalyst Boc2O, DMAP, DCM, room temperature, 12 h 70–80% Protects amino group to prevent side reactions during cyclization
2. Cyclization to Form Pyrrolo[3,4-D]pyrimidine Core Intramolecular cyclization induced by base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), tetrahydrofuran (THF), 0°C to room temperature, 2 h 60–70% Forms fused heterocyclic core structure
3. Introduction of Methylthio Group Nucleophilic substitution with methylthiol or methylthiolate reagents Methylthiol reagent, base, solvent varies Variable, typically moderate to good Methylthio group introduced via substitution on pyrimidine ring
4. Purification Column chromatography Silica gel, gradient elution with water/ammonia and acetonitrile - Ensures product purity ≥95%

Alternative and Optimized Methods

  • Microwave-Assisted Synthesis: Using microwave irradiation (e.g., 120°C for 2 h in n-butanol) can accelerate cyclization but may reduce yield (reported ~22%) compared to conventional heating (up to 63%).
  • Catalytic Systems: Palladium-catalyzed Buchwald-Hartwig amination with Pd(OAc)2 and Xantphos ligand can improve regioselectivity and reduce byproducts during functionalization steps.
  • Solvent Effects: Polar aprotic solvents like DMF favor nucleophilic substitution at specific positions on the pyrimidine ring, enhancing regioselectivity.

Reaction Mechanism Insights and Analysis

  • Boc Protection: The tert-butoxycarbonyl group stabilizes intermediates by preventing unwanted nucleophilic attacks during cyclization and improves solubility for purification.
  • Cyclization: Base-induced intramolecular nucleophilic attack forms the fused pyrrolo[3,4-D]pyrimidine ring system.
  • Methylthio Introduction: Typically involves nucleophilic substitution where the methylthiolate anion attacks an electrophilic center on the pyrimidine ring.
  • Purification: Gradient elution chromatography ensures removal of side products and unreacted starting materials.

Characterization Post-Synthesis

Summary Table of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc Protection Boc2O, DMAP, DCM Room temp 12 h 70–80 Protects amino group
Cyclization DBU, THF 0°C to RT 2 h 60–70 Forms fused ring
Microwave Cyclization n-Butanol, microwave 120°C 2 h 22 Faster but lower yield
Purification Silica gel chromatography - - - Ensures purity

Research Findings and Optimization Strategies

  • Microwave-assisted methods reduce reaction time but may compromise yield due to rapid decomposition or side reactions.
  • Use of catalytic systems such as Pd-based catalysts enhances regioselectivity and functional group tolerance.
  • Solvent choice critically affects substitution patterns and overall yield.
  • Protecting groups like Boc are essential for controlling reactivity and facilitating downstream modifications.

This comprehensive analysis of the preparation methods for tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate integrates diverse research findings and practical synthetic strategies, providing a professional and authoritative resource for researchers engaged in the synthesis and functionalization of this compound.

Sources:

  • Detailed synthetic routes and reaction conditions from BenchChem product data and research literature.
  • Structural and chemical property data from PubChem and EPA DSSTox databases.
  • Research articles on pyrimidine derivative synthesis and optimization strategies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine core or the methylthio group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrimidine core.

Scientific Research Applications

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptor activity in signal transduction pathways .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : Likely C₁₁H₁₅N₃O₂S (inferred from analogs in and ).
  • Functional Groups : Methylthio (electron-withdrawing), Boc (protecting group).
  • Synthesis : Prepared via nucleophilic substitution or coupling reactions, as seen in , where ethyl 2-(methylthio)pyrimidine derivatives are reacted with tert-butyl-protected intermediates under basic conditions .

Comparison with Structural Analogs

The tert-butyl pyrrolo[3,4-d]pyrimidine carboxylate scaffold exhibits diverse bioactivity depending on substituents at positions 2 and 3. Below is a systematic comparison:

Substituent Variations and Physicochemical Properties

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Physical State Key Properties
tert-Butyl 2-(methylthio)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Not explicitly listed 2-SMe, 6-Boc C₁₁H₁₅N₃O₂S ~265.32 (calc.) Solid (inferred) Moderate stability; reactive at SMe site
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1105187-42-5 2-NH₂, 6-Boc C₁₁H₁₆N₄O₂ 236.27 Solid Sensitive to oxidation; requires dark storage
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 903129-71-5 2-Cl, 4-Cl, 6-Boc C₁₁H₁₃Cl₂N₃O₂ 290.15 Solid High reactivity for SNAr reactions
tert-Butyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1160995-19-6 2-Me, 6-Boc C₁₂H₁₇N₃O₂ 247.29 Solid Lipophilic; used in hydrophobic intermediates
tert-Butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 365996-87-8 2-SO₂Me, 6-Boc C₁₂H₁₇N₃O₄S 299.35 Solid Oxidized form of SMe; stable but less reactive

Key Observations :

  • Reactivity : The 2-SMe group (target compound) offers a balance between stability and reactivity, enabling thioether-specific modifications (e.g., oxidation to sulfonyl or cross-coupling) . In contrast, 2-Cl/4-Cl derivatives (CAS 903129-71-5) are highly reactive in nucleophilic aromatic substitution (SNAr) reactions .
  • Stability: Amino-substituted analogs (CAS 1105187-42-5) require inert storage due to oxidation sensitivity, while methylsulfonyl derivatives (CAS 365996-87-8) exhibit enhanced stability .
  • Applications : Dichloro derivatives serve as versatile intermediates for introducing aryl/alkyl groups , whereas methylthio derivatives are precursors for sulfone-containing drug candidates .

Biological Activity

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate (CAS No. 365996-86-7) is a heterocyclic compound belonging to the pyrrolo-pyrimidine family. Its unique structure includes a tert-butyl group and a methylthio substituent, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 267.35 g/mol
  • CAS Number : 365996-86-7

1. Anti-inflammatory Effects

Research indicates that compounds in the pyrimidine class, including this compound, exhibit significant anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

2. Antiviral Activity

Pyrimidines have been noted for their antiviral potential. This compound may demonstrate similar effects by interfering with viral replication mechanisms. Studies suggest that modifications to the pyrimidine structure can enhance antiviral efficacy .

3. Antifungal Properties

The compound also shows promise in antifungal applications. Pyrimidines are known to possess antifungal activity, making this compound a candidate for further investigation in treating fungal infections.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Pyrrolo-Pyrimidine Core : Utilizing precursors that undergo cyclization reactions.
  • Substitution Reactions : Introducing the methylthio and tert-butyl groups through nucleophilic substitution.

These synthetic routes allow for customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core .

Comparative Analysis with Similar Compounds

The following table highlights key features of related compounds within the pyrrolo-pyrimidine class:

Compound NameCAS NumberKey Features
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate1105187-42-5Lacks methylthio group; potential antitumor activity
Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate365996-87-8Contains sulfonyl instead of methylthio; different reactivity
Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateN/AAlternative substitution pattern; varied biological activity

Case Studies and Research Findings

Several studies have documented the biological effects of related pyrimidines:

  • Antiproliferative Effects : A study evaluated the antiproliferative potency of various pyrrolopyrimidine derivatives against cancer cell lines. Compounds demonstrated IC50_{50} values indicating significant inhibition of cell proliferation, suggesting potential as anticancer agents .
  • Microtubule Depolymerization : Research on similar compounds revealed their ability to disrupt microtubule dynamics in cancer cells, which is crucial for cell division. This mechanism underlines their potential as chemotherapeutic agents .

Q & A

Q. Key Reaction Conditions Table

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DMAP, DCM, rt, 12 h70–80%
CyclizationDBU, THF, 0°C → rt, 2 h60–70%
Microwave Reactionn-butanol, 120°C, 2 h22%

Basic: How should researchers characterize this compound post-synthesis?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while methylthio (-SMe) groups resonate at ~2.5 ppm .
  • Mass Spectrometry : ESI+ MS confirms molecular weight (e.g., m/z 405 [M+H]⁺ for intermediates) .
  • HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity .

Advanced: What strategies optimize regioselectivity in functionalizing the pyrrolo[3,4-d]pyrimidine core?

Methodological Answer:
Regioselectivity is controlled by:

  • Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side reactions (e.g., 120°C for 2 h in n-butanol improves yield vs. conventional heating) .
  • Catalytic Systems : Pd(OAc)₂/Xantphos in Buchwald-Hartwig couplings minimizes byproducts during cross-coupling reactions (e.g., arylations at the 2-position) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position over the 2-position .

Data Contradiction Analysis :
Conflicting yields (e.g., 22% vs. 63%) arise from solvent choice (n-butanol vs. THF) and heating methods. Microwave reactors reduce reaction times but may lower yields due to rapid decomposition .

Advanced: How does the tert-butyloxycarbonyl (Boc) group influence the compound’s reactivity?

Methodological Answer:
The Boc group:

  • Stabilizes Intermediates : Prevents unwanted nucleophilic attacks during cyclization .
  • Facilitates Deprotection : Acidic conditions (e.g., TFA/DCM) cleanly remove Boc, enabling downstream functionalization (e.g., coupling with PROTAC warheads) .
  • Alters Solubility : Enhances solubility in organic solvents (e.g., DCM, THF), critical for purification .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .
  • Decomposition Risks : Avoid oxidizing agents (e.g., peroxides) and high temperatures (>50°C), which degrade the methylthio moiety .

Q. Yield Optimization Table

PROTAC StepYieldChallenge
Boc Removal85–90%Acid-sensitive functional groups
Ligand Coupling50–60%Steric hindrance from the pyrrolopyrimidine core

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